Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate
CAS No.: 1208318-08-4
Cat. No.: VC0168987
Molecular Formula: C15H17BrO4
Molecular Weight: 341.201
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208318-08-4 |
|---|---|
| Molecular Formula | C15H17BrO4 |
| Molecular Weight | 341.201 |
| IUPAC Name | ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate |
| Standard InChI | InChI=1S/C15H17BrO4/c1-2-20-15(19)10-8-13(17)7-9-14(18)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3 |
| Standard InChI Key | VGGJLBJOBCTBJD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC(=O)CCC(=O)C1=CC=C(C=C1)Br |
Introduction
Basic Characteristics and Properties
Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate is a synthetic organic compound primarily utilized in research settings. The compound features a bromophenyl group attached to a heptanoate backbone containing two ketone groups, making it a dioxoheptanoate derivative. This structure gives the compound unique chemical properties that make it valuable for various research applications.
The fundamental chemical and physical properties of the compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1208318-08-4 |
| Molecular Formula | C₁₅H₁₇BrO₄ |
| Molecular Weight | 341.20 g/mol |
| IUPAC Name | ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate |
| Standard InChI | InChI=1S/C15H17BrO4/c1-2-20-15(19)10-8-13(17)7-9-14(18)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3 |
| Standard InChIKey | VGGJLBJOBCTBJD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC(=O)CCC(=O)C1=CC=C(C=C1)Br |
| PubChem Compound ID | 58297650 |
The compound contains several functional groups including an ester group, two ketone groups, and a bromo-substituted phenyl ring, which contribute to its reactivity and potential applications in organic synthesis .
Chemical Structure Analysis
The molecular structure of Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate consists of a linear carbon chain with specific functional groups attached. The compound's structural features include:
-
An ethyl ester group (-COOEt) at one end of the molecule
-
Two ketone groups (-C=O) in the middle of the carbon chain
-
A 4-bromophenyl group at the other end of the molecule
This arrangement creates a molecule with multiple reactive sites that can participate in various chemical transformations. The presence of the bromine atom on the phenyl ring provides an opportunity for further functionalization through coupling reactions, making this compound a potential intermediate in the synthesis of more complex molecules .
The computed properties of Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate provide additional insights into its potential behavior in biological systems and chemical reactions:
| Computed Property | Value | Reference |
|---|---|---|
| XLogP3-AA | 2 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 9 | |
| Exact Mass | 340.03102 Da |
Stock Solution Preparation
For laboratory use, proper preparation of stock solutions is essential. The following guidelines are recommended for Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume